(S)-3-chlorostyrene oxide

Enantioselective catalysis Chiral resolution Biocatalysis

(S)-3-chlorostyrene oxide (also cataloged as (R)-3-chlorostyrene oxide, CAS 62600-71-9) is a chiral epoxide compound with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol, characterized by a three-membered oxirane ring substituted with a 3-chlorophenyl group. As a homochiral styrene oxide derivative, it serves as a critical chiral building block for the synthesis of pharmaceutically active compounds, particularly β₃-adrenergic receptor agonists with antiobesity and antidiabetic activities.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 62600-71-9
Cat. No. B3042472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-chlorostyrene oxide
CAS62600-71-9
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
InChIKeyYVMKRPGFBQGEBF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Chlorostyrene Oxide (CAS 62600-71-9): Procurement-Grade Chiral Epoxide for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-3-chlorostyrene oxide (also cataloged as (R)-3-chlorostyrene oxide, CAS 62600-71-9) is a chiral epoxide compound with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol, characterized by a three-membered oxirane ring substituted with a 3-chlorophenyl group [1]. As a homochiral styrene oxide derivative, it serves as a critical chiral building block for the synthesis of pharmaceutically active compounds, particularly β₃-adrenergic receptor agonists with antiobesity and antidiabetic activities [2]. The compound is commercially available from multiple suppliers in enantiomerically enriched form (typically ≥97.5% ee) , with physical properties including a density of 1.217 g/mL at 20 °C, a boiling point of 67–68 °C at 1 mmHg, and a flash point of 97 °C (closed cup) .

Why Generic or Racemic 3-Chlorostyrene Oxide Cannot Substitute for (S)-3-Chlorostyrene Oxide in Chiral-Dependent Applications


Substitution of enantiopure (S)-3-chlorostyrene oxide with racemic mixtures or the (R)-enantiomer is not scientifically justifiable in stereospecific synthetic pathways. The β₃-adrenergic receptor agonists synthesized from this intermediate exhibit stereochemistry-dependent pharmacological activity, with the incorrect enantiomer producing either inactive or off-target effects [1]. Enzymatic resolution studies demonstrate that epoxide hydrolases exhibit pronounced enantioselectivity toward chlorostyrene oxide positional isomers, with the 3-chloro substitution pattern showing uniquely high enantioselectivity (E = 41) compared to the 2-chloro (E = 12) and 4-chloro (E = 11) analogs [2]. This positional selectivity means that even among halogenated styrene oxides, the 3-chloro variant cannot be replaced without altering reaction outcomes. Furthermore, commercial suppliers distinguish between enantiomers with different CAS numbers (62600-71-9 for the (R)-form, 115648-90-3 for the (S)-form), indicating that procurement must be specification-driven based on the required stereochemical configuration .

Quantitative Differentiation Evidence for (S)-3-Chlorostyrene Oxide: Comparator-Based Performance Metrics for Informed Procurement


Superior Enantioselectivity of 3-Chloro Substitution Pattern in Epoxide Hydrolase Resolution

In a comparative enzymatic resolution study using epoxide hydrolase from Sphingomonas sp. HXN-200, racemic 3-chlorostyrene oxide exhibited significantly higher enantioselectivity than its 2-chloro and 4-chloro positional isomers [1]. The enzymatic hydrolysis of 100 mM 3-chlorostyrene oxide yielded (S)-3-chlorostyrene oxide in 99.0% ee with an enantioselectivity factor (E) of 41 and 44.0% isolated yield [1]. Under identical biotransformation conditions using the same enzyme system in a two-liquid phase system (aqueous/n-hexane), the 2-chloro analog produced (S)-2-chlorostyrene oxide in 98.8% ee with E = 12 (31.3% yield from 60 mM substrate), while the 4-chloro analog produced (S)-4-chlorostyrene oxide in 98.6% ee with E = 11 (30.8% yield from 100 mM substrate) [1].

Enantioselective catalysis Chiral resolution Biocatalysis

Hydrolytic Kinetic Resolution with (Salen)Co Catalyst Achieves >99% ee Optical Purity

The (salen)Co-catalyzed hydrolytic kinetic resolution (HKR) of racemic 3-chlorostyrene oxide produces enantiopure material exceeding 99% ee [1]. In a parallel study using chiral (salen)Co(II) catalyst for HKR of (±)-3-chlorostyrene oxide, (R)-3-chlorostyrene oxide was obtained in 98.4% ee with high yield [2]. While absolute enantiomer specification differs between studies, the key differentiation is that HKR methodology achieves optical purity superior to alternative asymmetric reduction approaches such as oxazaborolidine-catalyzed reduction of α,3-dichloroacetophenone, which affords only 85% ee with 36% overall yield [3]. This represents a 15 percentage-point improvement in enantiomeric excess and significantly enhanced overall process efficiency.

Asymmetric catalysis Hydrolytic kinetic resolution Chiral epoxide synthesis

Commercial Availability at ≥97.5% ee Optical Purity via BASF ChiPros® Technology

Commercially available (R)-3-chlorostyrene oxide (CAS 62600-71-9) supplied under the BASF ChiPros® brand is certified with enantiomeric excess ≥97.5% and chemical purity ≥97.5% (GC) . This commercial-grade specification aligns with the optical purity achievable via the (salen)Co HKR methodology (>99% ee) [1], representing a quality benchmark that distinguishes ChiPros®-branded material from generic suppliers that may offer lower optical purity or racemic mixtures. The ChiPros® process is an established industrial-scale chiral technology platform, providing batch-to-batch consistency and documented quality assurance .

Commercial procurement Quality specifications Chiral building blocks

Direct Application as Key Intermediate for IGF-1R Kinase Inhibitor BMS-536924

(S)-3-chlorostyrene oxide produced via enzymatic resolution with Sphingomonas sp. HXN-200 epoxide hydrolase was specifically utilized as an intermediate for the preparation of BMS-536924, an IGF-1R kinase inhibitor [1]. Preparative-scale biotransformation demonstrated the efficient synthesis of (S)-3-chlorostyrene oxide with 99.1% ee and 41% isolated yield [1]. This establishes a direct, documented application pathway for the (S)-enantiomer that is not equivalently supported for the 2-chloro or 4-chloro positional isomers, nor for racemic material, in the context of this specific pharmaceutical target [1].

Pharmaceutical intermediates Kinase inhibitors Oncology

Lipase-Catalyzed Resolution Route from 3-Chloroethylbenzene with >99% ee

An alternative industrial-scale synthetic route to enantiopure 3-chlorostyrene oxide employs lipase QL-catalyzed resolution of racemic 3-chlorostyrene bromohydrin derived from commercially available 3-chloroethylbenzene [1]. This method produces (−)-3-chlorostyrene oxide in >99% ee, matching the optical purity of the (salen)Co HKR method but utilizing a fundamentally different enzymatic resolution approach [1]. In comparison, earlier enzymatic resolution of racemic 3-chlorostyrene oxide directly afforded enantiopure product in only 5% yield [1]. The dibromide intermediate 3-chloro-α,β-dibromoethylbenzene is synthesized in 95% yield via sequential bromination, demonstrating a scalable, cost-effective route [1].

Enzymatic resolution Process chemistry Industrial synthesis

Validated Application Scenarios for (S)-3-Chlorostyrene Oxide Based on Quantitative Evidence


Synthesis of β₃-Adrenergic Receptor Agonists for Antiobesity and Antidiabetic Drug Development

(R)-3-chlorostyrene oxide is a common key intermediate for the preparation of β₃-adrenergic receptor agonists that exhibit antiobesity and antidiabetic activities [1]. Multiple synthetic routes achieving >99% ee have been developed specifically for this application, including (salen)Co-catalyzed HKR [2] and lipase-catalyzed resolution [3]. The high optical purity requirement (>98% ee) is non-negotiable for this therapeutic class, as stereochemical configuration directly correlates with receptor binding affinity and functional selectivity [1].

Preparation of IGF-1R Kinase Inhibitor BMS-536924 and Related Oncology Therapeutics

(S)-3-chlorostyrene oxide with 99.1% ee and 41% isolated yield was validated as a chiral intermediate for BMS-536924, an IGF-1R kinase inhibitor with potential oncology applications [4]. Preparative biotransformation using Sphingomonas sp. HXN-200 epoxide hydrolase demonstrated scalable production of the (S)-enantiomer specifically for this pharmaceutical target. Research groups pursuing IGF-1R inhibition or structurally related kinase inhibitor scaffolds should prioritize the 3-chloro isomer over 2- or 4-chloro analogs, which lack equivalent documented validation for this application [4].

Enzymatic Resolution Process Development and Biocatalysis Research

3-Chlorostyrene oxide serves as a benchmark substrate for evaluating epoxide hydrolase enantioselectivity, with the 3-chloro isomer exhibiting uniquely high E-values (E = 41) compared to the 2-chloro (E = 12) and 4-chloro (E = 11) analogs under identical conditions [4]. This positional selectivity makes the 3-chloro isomer a preferred substrate for biocatalyst screening, enzyme engineering studies, and hydrolytic kinetic resolution process optimization. Researchers developing novel epoxide hydrolases or optimizing two-liquid phase biotransformation systems can use this compound as a performance comparator [4].

Industrial-Scale Chiral Epoxide Production via Lipase-Catalyzed Resolution

The synthetic route from 3-chloroethylbenzene via sequential bromination (95% yield) followed by lipase QL-catalyzed resolution produces enantiopure 3-chlorostyrene oxide in >99% ee [3]. This methodology is applicable to industrial-scale preparation due to its use of commercially available, low-cost starting materials and high overall efficiency [3]. Process chemists developing cost-effective manufacturing routes for chiral pharmaceutical intermediates can leverage this validated pathway, which offers substantially higher yield (19× improvement) compared to direct enzymatic resolution of racemic epoxide [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-chlorostyrene oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.